Mandelonitrile

Description

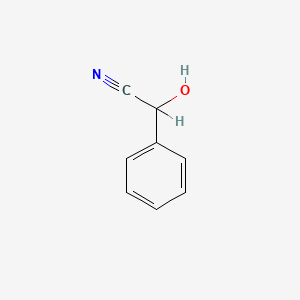

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025422 | |

| Record name | alpha-Hydroxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mandelonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

338 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

179.5 °F (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

532-28-5, 10020-96-9, 613-88-7 | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mandelonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hydroxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584322E08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of Mandelonitrile?

An In-depth Technical Guide to the Physical and Chemical Properties of Mandelonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 532-28-5), also known as benzaldehyde cyanohydrin, is an alpha-hydroxynitrile that serves as a crucial intermediate in organic synthesis and occurs naturally in various plant species.[1][2][3] It is the aglycone component of cyanogenic glycosides like amygdalin and prunasin, found in the pits of fruits such as almonds, apricots, and peaches.[1][4] Structurally, it is the cyanohydrin derivative of benzaldehyde.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions and biological transformations.

General and Physical Properties

This compound is typically a reddish-brown to yellow, oily liquid.[4][5] It is characterized by a distinct almond-like odor, attributable to its relationship with benzaldehyde.[6] The compound is sensitive to moisture and decomposes upon heating.[4][5] Quantitative physical and chemical data are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-2-phenylacetonitrile | [5] |

| Synonyms | Benzaldehyde cyanohydrin, Phenylglycolonitrile, Amygdalonitrile | [5][6] |

| CAS Number | 532-28-5 | [5] |

| Molecular Formula | C₈H₇NO | [5] |

| Molecular Weight | 133.15 g/mol | [5][7] |

| Appearance | Reddish-brown to dark red-brown liquid | [4][5] |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | -10 °C to 22 °C (Multiple values reported) | [1][4][7][8] |

| Boiling Point | ~170 °C (decomposes) | [8] |

| 338 °F (170 °C) at 760 mmHg (decomposes) | [5][7] | |

| Density | 1.117 g/mL at 25 °C | [1][8] |

| 1.1165 g/mL at 20 °C | [5][7] | |

| Flash Point | 97 °C (207 °F) - closed cup | [8][9] |

| Refractive Index | n20/D 1.530 | [8] |

| Solubility | ||

| In Water | Insoluble to less than 1 mg/mL | [4][5][6] |

| In Organic Solvents | Freely soluble in ethanol, diethyl ether, chloroform | [4][10] |

Chemical Properties and Reactivity

This compound's reactivity is defined by its two functional groups: the hydroxyl (-OH) and the nitrile (-C≡N).

Stability and Decomposition

This compound is thermally unstable and decomposes upon heating to release benzaldehyde and highly toxic hydrogen cyanide gas.[4][7] It is also sensitive to moisture.[4][5] The decomposition is pH-dependent, with the compound being significantly more stable under acidic conditions (pH < 4) and rapidly decomposing at neutral or alkaline pH.[11]

Caption: Figure 1: Decomposition pathway of this compound.

Hydrolysis

This compound can be hydrolyzed to mandelic acid. This reaction can be catalyzed by strong acids, such as hydrochloric acid.[6][12][13] Enzymatic hydrolysis is also a key reaction, utilized in various biocatalytic processes. Nitrilase enzymes can convert this compound into mandelic acid and ammonia, while nitrile hydratase can yield mandelamide.[14][15]

Incompatibilities

As a nitrile, it is incompatible with strong acids, and mixing with strong oxidizing acids can lead to violent reactions.[4] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[4]

Experimental Protocols

Synthesis of this compound from Benzaldehyde

The most common laboratory and industrial synthesis involves the reaction of benzaldehyde with a cyanide source.[7]

Objective: To synthesize racemic this compound.

Materials:

-

Benzaldehyde (freshly distilled)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sodium bisulfite (NaHSO₃), saturated solution

-

Hydrochloric acid (HCl) for pH adjustment (optional)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Cracked ice

-

Water

Procedure (Sodium Bisulfite Adduct Method): [12]

-

In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and dropping funnel) placed in an ice bath, combine benzaldehyde, a solution of sodium cyanide in water.

-

While stirring vigorously, slowly add a saturated solution of sodium bisulfite. The addition should take approximately 10-15 minutes.

-

During the addition, add cracked ice to the reaction mixture to maintain a low temperature.

-

An oily layer of this compound will form. Continue stirring for an additional 30-60 minutes after the addition is complete.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer from the upper organic layer containing the crude this compound.

-

The aqueous layer can be extracted with a small portion of an organic solvent (e.g., ether) to recover any dissolved product.

-

Combine the organic layers. Further purification is often avoided due to the compound's instability, but if necessary, it can be carefully distilled under reduced pressure.

Caption: Figure 2: Workflow for this compound synthesis.

Determination of Physical Properties

Standard analytical techniques are used to determine the physical properties of this compound.

-

Melting Point: Determined using a capillary melting point apparatus. The sample is introduced into a capillary tube, and the temperature at which the solid-to-liquid phase transition occurs is recorded.

-

Boiling Point: Determined by distillation at a specific pressure (e.g., 760 mmHg). Given its tendency to decompose, boiling point determination is often performed under reduced pressure to lower the required temperature.[16]

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C or 25 °C).

-

Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (sodium D-line, 589 nm).

Biological Context and Related Compounds

This compound is central to the chemical defense mechanisms of many plants and some insects.[2][4] It is stored in a non-toxic glycoside form, such as amygdalin. When plant tissue is damaged, enzymes hydrolyze the glycoside, releasing this compound, which then rapidly decomposes to benzaldehyde and toxic hydrogen cyanide.[1]

Caption: Figure 3: Relationship of this compound to related compounds.

Safety and Handling

This compound is highly toxic if swallowed, inhaled, or in contact with skin.[5] It can cause serious eye damage.[5] Its high toxicity is largely due to its decomposition into hydrogen cyanide.[4] Handling requires strict safety protocols, including the use of personal protective equipment (gloves, eye protection, respiratory protection) and working in a well-ventilated fume hood. It is combustible and should be stored in a dry, dark, and cool environment, away from incompatible materials.[4][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 532-28-5 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 532-28-5 [chemicalbook.com]

- 5. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]

- 7. Buy this compound | 532-28-5 | >98% [smolecule.com]

- 8. This compound [chembk.com]

- 9. This compound, 532-28-5 [thegoodscentscompany.com]

- 10. This compound [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. DE2936416A1 - Mandelic acid prodn. from this compound - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | 532-28-5 | TCI AMERICA [tcichemicals.com]

The Dual Nature of Mandelonitrile: A Deep Dive into its Natural Occurrence and Function in Plants

For Immediate Release

[CITY, STATE] – Mandelonitrile, a cyanohydrin, is a pivotal secondary metabolite in the plant kingdom, playing a crucial role in chemical defense mechanisms. A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at its natural occurrence, biosynthesis, and physiological significance in various plant species. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to facilitate a deeper understanding of this important compound.

This compound is primarily stored in plants in a non-toxic, glycosidically bound form, most notably as amygdalin and prunasin. These cyanogenic glycosides are widely distributed across more than 3,000 plant species from over 130 families, including ferns, gymnosperms, and angiosperms.[1] The Rosaceae family, which includes economically important species such as almonds, apricots, peaches, cherries, and apples, is a particularly significant source of these compounds.[2][3]

The release of this compound is a tightly regulated process known as cyanogenesis. When plant tissues are damaged, for instance by herbivore feeding, compartmentalized enzymes come into contact with the cyanogenic glycosides.[3][4] A two-step enzymatic hydrolysis ensues: first, β-glucosidases cleave the sugar moieties to yield this compound, which is then decomposed by hydroxynitrile lyases (HNLs) into benzaldehyde and highly toxic hydrogen cyanide (HCN).[4][5] This rapid release of HCN acts as a potent deterrent to a wide range of herbivores and pathogens.[3][6]

Recent research has also unveiled a more nuanced role for this compound in plant physiology beyond direct defense. In peach (Prunus persica), this compound has been identified as a precursor in a novel salicylic acid (SA) biosynthetic pathway.[7][8][9][10] Salicylic acid is a key signaling molecule in plant defense, orchestrating responses to both biotic and abiotic stresses. This compound has been shown to modulate the levels of other stress-related hormones, including abscisic acid and jasmonic acid, highlighting its integration into the broader plant stress signaling network.[10]

This guide provides a detailed overview of the analytical techniques used for the extraction and quantification of this compound and its parent glycosides. Furthermore, it includes protocols for key enzymatic assays and visual representations of the biosynthetic and signaling pathways involving this compound, offering a valuable resource for the scientific community.

Quantitative Occurrence of this compound Precursors in Plant Species

The concentration of cyanogenic glycosides, the direct precursors to this compound, varies significantly among plant species and even between different cultivars and tissues. The following tables summarize the quantitative data for amygdalin and prunasin in various plant materials, primarily from the Rosaceae family. The data is presented as mg/g of dry matter unless otherwise specified.

Table 1: Amygdalin Content in Various Plant Species

| Plant Species | Cultivar/Variety | Plant Part | Amygdalin Content (mg/g dry matter) | Reference |

| Prunus domestica | Plum (Reina Claudia Verde) | Kernel | 57.3 | [2] |

| Prunus domestica | Prune | Kernel | 3.6 | [2] |

| Prunus persica | Peach, Flat Peach, Nectarine | Kernel | High levels | [2] |

| Prunus armeniaca | Apricot | Kernel | High levels | [2] |

| Prunus avium | Cherry | Kernel | 8.2 - 12.6 | [2] |

| Malus domestica | Apple | Seed | - | [2] |

| Sambucus nigra | Elderberry | Leaf | Low levels | [2] |

Table 2: Prunasin Content in Various Plant Species

| Plant Species | Cultivar/Variety | Plant Part | Prunasin Content (mg/g dry matter) | Reference |

| Prunus domestica | Plum | Kernel | Low levels | [2] |

| Malus domestica | Apple | Seed | Present | [2] |

| Sambucus nigra | Elderberry | Leaf | Low levels | [2] |

Table 3: Sambunigrin Content in Various Plant Species

| Plant Species | Cultivar/Variety | Plant Part | Sambunigrin Content (mg/g dry matter) | Reference |

| Sambucus nigra | Elderberry | Leaf | 16.2 - 20.7 | [2] |

| Sambucus nigra | Elderberry | Flower, Stalk, Fruit | Significantly lower than leaves | [2] |

Experimental Protocols

Extraction and Quantification of this compound and its Glycosides

a) Ultrasound-Assisted Extraction (UAE) followed by HPLC-DAD (for Amygdalin, Prunasin, and Sambunigrin) [2][11][12]

This method is suitable for the quantitative analysis of cyanogenic glycosides in plant material.

-

Sample Preparation: 0.1 g of dried and powdered plant material is used.

-

Extraction Solvent: 10 mL of acidified water (0.1% perchloric acid).

-

Ultrasonic Extraction:

-

Sonication Amplitude: 80%

-

Extraction Time: 55 seconds

-

Duty Cycle: 70%

-

-

Analysis: The extract is analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

-

Column: C18 column.

-

Mobile Phase: Isocratic elution with 25% methanol in water.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

b) Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification [13][14]

This protocol is specifically for the quantification of free this compound and was developed for Arabidopsis thaliana but can be adapted for other plant species.

-

Extraction:

-

Homogenize ≥100 mg of frozen plant material in 3 mL of methanol.

-

Sonicate for 20 minutes at room temperature.

-

Incubate at 60 °C for 10 minutes.

-

Centrifuge at 11,500 x g for 5 minutes.

-

Collect the supernatant and evaporate the methanol using a rotary evaporator at 50 °C.

-

-

Derivatization:

-

To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate at 60 °C for 30 minutes in the dark.

-

-

GC-MS Analysis:

-

Column: DB-5MS UI (60 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: 60 °C for 3 min, then ramp to 300 °C at 10 °C/min, hold for 6 min.

-

Transfer Line Temperature: 280 °C.

-

Ionization: Electron impact ionization at 70 eV.

-

Enzymatic Assays

a) β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidase, the enzyme responsible for the first step in cyanogenesis.

-

Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).

-

Principle: β-glucosidase hydrolyzes pNPG to release p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme extract and assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Initiate the reaction by adding the pNPG substrate.

-

Monitor the increase in absorbance at 405 nm over time.

-

Enzyme activity is calculated based on the rate of p-nitrophenol formation, using a standard curve.

-

b) Hydroxynitrile Lyase (HNL) Activity Assay [15][16]

This assay measures the activity of HNL, which catalyzes the breakdown of this compound.

-

Substrate: A cyanohydrin, such as acetone cyanohydrin or this compound.

-

Principle: The assay can be performed by monitoring either the degradation of the cyanohydrin substrate or the formation of one of the products (e.g., an aldehyde or cyanide).

-

Method 1: Monitoring Aldehyde Formation: The formation of an aldehyde product can be monitored spectrophotometrically if it has a characteristic absorbance wavelength.

-

Method 2: Monitoring Cyanide Formation: The release of cyanide (CN⁻) can be monitored using various colorimetric methods or a cyanide-selective electrode.

Visualizing the Pathways

To better understand the complex processes involving this compound, the following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways.

Caption: Biosynthetic pathway of amygdalin from L-phenylalanine.

Caption: The process of cyanogenesis upon tissue damage.

Caption: this compound's role in plant defense signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. plantae.org [plantae.org]

- 4. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Cyanogenic-Derived Metabolites and Herbivore Counter-Defences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antioxidantsgroup.wordpress.com [antioxidantsgroup.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The effect of this compound, a recently described salicylic acid precursor, on peach plant response against abiotic and biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical study of the effect of stress conditions on the this compound-associated salicylic acid biosynthesis in peach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Cyanogenic Compounds Derived from this compound by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Mandelonitrile from L-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelonitrile, a cyanohydrin derived from the amino acid L-phenylalanine, is a key intermediate in the biosynthesis of cyanogenic glycosides in many plant species and serves as a valuable chiral precursor in the synthesis of various pharmaceuticals. Understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides an in-depth overview of the enzymatic cascade that transforms L-phenylalanine into this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The biosynthesis is primarily a multi-step process catalyzed by two key cytochrome P450 enzymes, followed by the action of a hydroxynitrile lyase.

The Core Biosynthetic Pathway

The conversion of L-phenylalanine to this compound is a sequential, three-step enzymatic process. The pathway is initiated by the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime, which is then converted to phenylacetonitrile. The final step involves the hydroxylation of phenylacetonitrile to form this compound. In some organisms, hydroxynitrile lyases can also catalyze the synthesis of this compound from benzaldehyde and hydrogen cyanide.

The primary pathway involves the following key enzymes and intermediates:

-

L-Phenylalanine (Starting Substrate)

-

Cytochrome P450 Enzymes (CYP79 family) : Catalyze the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime.

-

(E/Z)-Phenylacetaldoxime (Intermediate)

-

Cytochrome P450 Enzymes (CYP71 family) : Catalyze the conversion of (E/Z)-phenylacetaldoxime to phenylacetonitrile.

-

Phenylacetonitrile (Intermediate)

-

Cytochrome P450 Enzymes (e.g., CYP3201B1 in millipedes) : Catalyze the hydroxylation of phenylacetonitrile to (R)-mandelonitrile.[1][2]

-

(R)-Mandelonitrile (Product)

-

Hydroxynitrile Lyases (HNLs) : These enzymes can catalyze the reversible synthesis of this compound from benzaldehyde and hydrogen cyanide.[3]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of a Cytochrome P450 Involved in this compound Synthesis

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Source |

| CYP3201B1 | Phenylacetonitrile | 9.2 ± 2.3 | 184.5 ± 12.9 | [1] |

Table 2: Kinetic Parameters of a Hydroxynitrile Lyase (PlamHNL) for Aldehyde Substrates in Cyanohydrin Synthesis

| Substrate (Aldehyde) | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (s-1 mM-1) | Source |

| 3-Methoxybenzaldehyde | - | 33,300 | 13,800 | 8680 | [4] |

Table 3: Optimal Conditions for (R)-Mandelonitrile Synthesis by a Hydroxynitrile Lyase (PlamHNL)

| Parameter | Optimal Value | Result | Source |

| Temperature | 30 °C | Highest enantiomeric excess (% ee) | [4] |

| pH | 4.0 | Initial activity of 120-140 μmol h-1 and 99-100% enantiomeric excess | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Cytochrome P450 Enzymes (CYP79 and CYP71 families)

This protocol is adapted for expression in Saccharomyces cerevisiae (yeast), a common system for characterizing plant cytochrome P450s.

Objective: To produce and purify active CYP79 and CYP71 enzymes for in vitro characterization.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Synthetic defined (SD) medium with appropriate supplements

-

Galactose for induction

-

Glass beads (0.5 mm)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors)

-

Ultracentrifuge

-

Microsome resuspension buffer (e.g., 100 mM potassium phosphate pH 7.25, 20% glycerol)

-

Detergent for solubilization (e.g., sodium cholate)

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Elution buffer (containing imidazole)

Procedure:

-

Cloning: Clone the full-length cDNA of the target CYP79 or CYP71 enzyme into the yeast expression vector.

-

Transformation: Transform the expression construct into competent S. cerevisiae cells.

-

Culture and Induction:

-

Grow a pre-culture of the transformed yeast in SD medium with glucose overnight.

-

Inoculate a larger culture in SD medium with glucose and grow to an OD600 of 0.8-1.0.

-

Pellet the cells and resuspend in SD medium containing galactose to induce protein expression.

-

Incubate for 24-48 hours at 28-30°C.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by vortexing with glass beads.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet with resuspension buffer and re-pellet.

-

Resuspend the final microsomal pellet in a minimal volume of resuspension buffer.

-

-

Solubilization and Purification:

-

Add a detergent (e.g., 1% sodium cholate) to the microsome suspension to solubilize membrane proteins.

-

Incubate on ice with gentle stirring.

-

Centrifuge to remove insoluble material.

-

Apply the supernatant to a pre-equilibrated affinity chromatography column.

-

Wash the column with a low-concentration imidazole buffer.

-

Elute the purified protein with a high-concentration imidazole buffer.

-

-

Characterization: Confirm the presence and purity of the enzyme using SDS-PAGE and determine the protein concentration.

In Vitro Reconstitution of the this compound Biosynthetic Pathway

Objective: To demonstrate the conversion of L-phenylalanine to this compound using purified enzymes.

Materials:

-

Purified CYP79 enzyme

-

Purified CYP71 enzyme

-

Purified cytochrome P450 reductase (CPR)

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate pH 7.5)

-

L-phenylalanine

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP79, purified CPR, and NADPH.

-

Initiation of First Step: Add L-phenylalanine to initiate the reaction. Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Initiation of Second Step: To the same reaction mixture, add the purified CYP71 enzyme. Continue the incubation.

-

Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS or LC-MS to identify and quantify the intermediates (phenylacetaldoxime, phenylacetonitrile) and the final product (this compound).

Mandatory Visualizations

Biosynthetic Pathway of this compound from L-Phenylalanine

References

An In-Depth Technical Guide to the Toxicological Profile and LD50 of Mandelonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelonitrile (C₈H₇NO), a cyanohydrin derived from benzaldehyde, is a compound of significant interest in various scientific fields, from organic synthesis to toxicology. Its presence in the pits of some fruits and its role as a precursor to the controversial compound laetrile underscore the importance of a thorough understanding of its toxicological properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a particular focus on its median lethal dose (LD50) across different species and routes of administration. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development and chemical safety assessment.

The primary mechanism of this compound's toxicity is its decomposition to benzaldehyde and highly toxic hydrogen cyanide (HCN).[1] This release of cyanide is central to its adverse health effects, as cyanide is a potent inhibitor of cellular respiration.

Acute Toxicity and LD50 of this compound

The acute toxicity of a substance is typically quantified by its LD50, the dose required to be lethal to 50% of a tested population. The LD50 of this compound has been determined in various animal models and through different routes of exposure. The available quantitative data is summarized in the table below.

| Species | Route of Administration | LD50/LDLo | Value | Reference |

| Rat | Oral | LD50 | 116 mg/kg | [1] |

| Mouse | Intravenous | LD50 | 5.6 mg/kg (5600 µg/kg) | [2][3][4] |

| Frog | Subcutaneous | LDLo | 0.6 mg/kg (600 µg/kg) | [3] |

| Mouse | Subcutaneous | LDLo | 23 mg/kg | [3] |

| Rabbit | Subcutaneous | LDLo | 6 mg/kg | [3] |

LD50: Median Lethal Dose. LDLo: Lowest Published Lethal Dose.

Experimental Protocols for LD50 Determination

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential testing procedure that uses a small number of animals to obtain a statistically reliable estimate of the LD50.

1. Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. This process continues until a stopping criterion is met.

2. Animal Species: Typically, rats (e.g., Sprague-Dawley or Wistar strains) are used. A small number of animals of a single sex (usually females, as they are often more sensitive) are required.

3. Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle). They are provided with a standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

4. Dose Administration: The test substance, this compound, is administered orally by gavage. The volume administered is typically kept low and constant across all dose levels by adjusting the concentration of the dosing solution.

5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

6. Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline provides a method for assessing the toxicity of a substance when applied to the skin.

1. Principle: The test substance is applied to a shaved area of the skin of several animals in a single dose.

2. Animal Species: Rats, rabbits, or guinea pigs are commonly used.

3. Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

4. Application of Test Substance: A measured amount of this compound is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

5. Exposure Duration: The exposure period is typically 24 hours.

6. Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. The animals are then observed for 14 days for signs of toxicity and skin reactions at the site of application.

7. Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This method is used to assess the toxicity of a substance when inhaled.

1. Principle: Animals are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period.

2. Animal Species: Rats are the preferred species.

3. Exposure Conditions: The animals are exposed in a whole-body or nose-only inhalation chamber. The concentration of this compound in the air is carefully controlled and monitored. The standard exposure duration is 4 hours.

4. Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.

5. Data Analysis: The LC50 (median lethal concentration) is calculated based on the mortality data at different exposure concentrations.

Mechanism of Toxicity: The Role of Cyanide

The toxicity of this compound is intrinsically linked to its breakdown into hydrogen cyanide (HCN). Cyanide is a potent cytotoxic agent that exerts its effects by inhibiting cellular respiration.

Signaling Pathway of Cyanide-Induced Cell Death

Cyanide primarily targets cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a cascade of events culminating in either apoptosis (programmed cell death) or necrosis, depending on the concentration and duration of exposure.

Caption: Cyanide-induced cellular toxicity pathway.

Experimental Workflow for Acute Oral LD50 Determination

The following diagram illustrates a typical workflow for an acute oral LD50 study, such as one following the OECD 425 guideline.

Caption: Workflow for an acute oral LD50 study.

Conclusion

The toxicological profile of this compound is dominated by its rapid decomposition to hydrogen cyanide, a potent inhibitor of cellular respiration. The available LD50 data, primarily from rodent studies, classify this compound as a toxic substance. A comprehensive understanding of its toxicity requires not only the quantitative LD50 values but also a detailed knowledge of the experimental protocols under which these values were obtained. While specific historical study details are not always accessible, adherence to internationally recognized guidelines, such as those provided by the OECD, ensures the reliability and reproducibility of such toxicological assessments. For researchers and professionals in drug development, a thorough appreciation of the toxicokinetics and mechanism of action of this compound and its metabolites is crucial for risk assessment and the development of safe handling procedures and potential therapeutic interventions in cases of exposure. Further research to fill the gaps in dermal and inhalation toxicity data, along with detailed protocols for all cited LD50 values, would provide a more complete toxicological profile of this important chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Mandelonitrile

Abstract: This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant experimental methodologies pertaining to this compound. It is intended for an audience with a strong background in organic chemistry and drug development. The document details the physicochemical properties, synthesis protocols for both racemic and enantiomerically pure forms, and methods for their separation and characterization.

Chemical Structure of this compound

This compound, a cyanohydrin, is structurally derived from the nucleophilic addition of a cyanide anion to benzaldehyde.[1][2] Its chemical structure consists of a phenyl group, a hydroxyl group (-OH), and a nitrile group (-C≡N) all attached to the same benzylic carbon atom.[1][3] This central carbon is a stereocenter, giving rise to the compound's chirality.

-

Synonyms: Benzaldehyde cyanohydrin, Phenylglycolonitrile, α-Hydroxybenzeneacetonitrile, Amygdalonitrile[3][4][6]

This compound is a key synthetic intermediate, as the nitrile and hydroxyl groups can be transformed into a variety of other functional groups, such as carboxylic acids (mandelic acid) or primary amines (phenethylamine), which are valuable in pharmaceutical synthesis.[1][5] Upon heating, it can decompose back into benzaldehyde and toxic hydrogen cyanide.[5]

Stereoisomers of this compound

The presence of a single chiral carbon atom means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers.[1] These are designated as (R)-mandelonitrile and (S)-mandelonitrile.

-

(R)-(+)-Mandelonitrile: This is the naturally occurring enantiomer.[1] It is found in the pits of various fruits, such as almonds and apricots, as the aglycone component of cyanogenic glycosides like amygdalin and prunasin.[2][5] It serves as a valuable precursor for the synthesis of optically active pharmaceuticals.[2][5]

-

(S)-(-)-Mandelonitrile: This is the corresponding enantiomer to the natural form.[6]

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[8] Their interactions with other chiral molecules, such as biological receptors or enzymes, can differ significantly, leading to distinct pharmacological effects. Conventional chemical synthesis methods typically yield a 50:50 mixture of both enantiomers, known as a racemic mixture.[5]

Caption: Logical relationship of this compound and its stereoisomers.

Physicochemical Properties

The quantitative data for this compound and its stereoisomers are summarized below. Note that many physical properties are identical for the individual enantiomers and the racemic mixture.

| Property | Racemic this compound | (R)-(+)-Mandelonitrile | (S)-(-)-Mandelonitrile |

| CAS Number | 532-28-5[2][3] | 10020-96-9[7][9] | 28549-12-4[6] |

| Molecular Formula | C₈H₇NO[2][3][5] | C₈H₇NO[7][9] | C₈H₇NO[6] |

| Molar Mass | 133.15 g/mol [2][7] | 133.15 g/mol [7] | 133.15 g/mol [6] |

| Appearance | Reddish-brown or colorless to pale yellow liquid[4][5] | - | - |

| Melting Point | -22 °C[2] | 28 °C[7] | - |

| Boiling Point | Decomposes[2] | 170 °C[7] | - |

| Density | 1.117 g/mL[2] | 1.117 g/cm³[7] | - |

| Solubility | Insoluble in water; miscible with ethanol and diethyl ether[5] | Soluble in water[7] | - |

Experimental Protocols

Synthesis of this compound

Protocol 4.1.1: Synthesis of Racemic this compound

This common laboratory and industrial method involves the reaction of benzaldehyde with an alkali cyanide, often in the presence of sodium bisulfite.[5][10]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice bath, combine 3 moles of benzaldehyde and a solution of 3 moles of sodium cyanide in 500 mL of water.[10]

-

Addition of Bisulfite: While stirring vigorously, slowly add 850 mL of a saturated sodium bisulfite solution. The addition should take 10-15 minutes. Concurrently add 900 g of cracked ice to maintain a low temperature.[10]

-

Formation and Separation: An oily layer of this compound will form. Separate this layer from the aqueous phase using a separatory funnel.[10]

-

Extraction: Extract the aqueous layer once with approximately 150 mL of toluene to recover any dissolved product. Combine this with the main nitrile layer.[10]

-

Yield: This method can achieve industrial yields of up to 91% based on the consumption of benzaldehyde.[5]

References

- 1. fiveable.me [fiveable.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Buy this compound | 532-28-5 | >98% [smolecule.com]

- 6. (S)-Mandelonitrile | C8H7NO | CID 439767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound, (+)- | C8H7NO | CID 9548674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Mandelonitrile: A Pivotal Intermediate in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Mandelonitrile, the cyanohydrin of benzaldehyde, stands as a critical and versatile intermediate in the landscape of organic synthesis.[1] Its unique structure, featuring both a hydroxyl and a nitrile group attached to the same benzylic carbon, provides a gateway to a wide array of valuable chemical transformations.[1] This guide offers an in-depth exploration of this compound's synthesis, its role as a chiral building block, and its application in the preparation of key pharmaceutical and fine chemical precursors.

Synthesis of this compound

The preparation of this compound can be achieved through several distinct methodologies, ranging from classic chemical syntheses to advanced biocatalytic routes. The choice of method often depends on the desired scale, purity, and, critically, the required stereochemistry.

1.1. Chemical Synthesis

The most common laboratory-scale synthesis involves the nucleophilic addition of a cyanide source to benzaldehyde.[2] This reaction can be performed using hydrogen cyanide (HCN) or, more safely, with alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in an acidic environment.[2]

Another prevalent method involves the initial formation of the benzaldehyde bisulfite addition product, which then reacts with potassium or sodium cyanide to yield this compound in almost quantitative amounts.

1.2. Biocatalytic Synthesis

For enantioselective synthesis, enzymatic methods using hydroxynitrile lyases (HNLs) are superior.[2][3] These enzymes catalyze the stereospecific addition of cyanide to benzaldehyde, allowing for the production of either (R)- or (S)-mandelonitrile with high enantiomeric excess (ee).[3] The naturally occurring (R)-(+) enantiomer is a valuable intermediate for preparing optically active α-hydroxy carboxylic acids and other chiral compounds.[4]

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Key Features | Typical Yield | Enantioselectivity | Reference |

| Chemical Synthesis (Bisulfite Adduct) | Benzaldehyde, Sodium Bisulfite, KCN/NaCN | High yield, produces racemic mixture. | Nearly quantitative | Racemic | |

| Chemical Synthesis (Direct Cyanation) | Benzaldehyde, NaCN/KCN, Acid (e.g., HCl) | Direct, one-pot reaction; produces racemic mixture. | ~85-99% | Racemic | [5] |

| Biocatalytic Synthesis (HNL) | Benzaldehyde, HCN or KCN, Hydroxynitrile Lyase (HNL) | High enantioselectivity, mild reaction conditions. | >90% | >99% ee | [3][6] |

Experimental Protocols

2.1. Protocol: Synthesis of Racemic this compound via Bisulfite Adduct

-

Preparation of Bisulfite Adduct : Vigorously stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes.

-

Isolation : Filter the crystalline bisulfite addition product, wash it with alcohol, and create a thin paste by stirring with water.

-

Cyanation : Add a 30% solution of 12 g of potassium cyanide all at once with vigorous stirring. The bisulfite product dissolves, and oily this compound precipitates.

-

Workup : The this compound layer is separated. The aqueous layer can be extracted with benzene to recover residual product.[7] Due to its instability, further purification beyond washing with water is often avoided.

2.2. Protocol: Enantioselective Synthesis of (R)-Mandelonitrile using Immobilized HNL [8]

-

Reaction Setup : Prepare a solution of benzaldehyde (1 mmol) in methyl tert-butyl ether (MTBE) buffered with acetate (pH 4).

-

Cyanide Source : Add a 1.75 M solution of HCN in the same buffered MTBE. The typical molar ratio of benzaldehyde to HCN is 1:4.

-

Enzyme Addition : Introduce the immobilized hydroxynitrile lyase (e.g., GtHNL-TV immobilized on Celite R-633).

-

Reaction Conditions : Stir the reaction mixture at 700 rpm at 5 °C.

-

Monitoring and Isolation : Monitor the reaction progress using gas chromatography. Nearly complete conversion and excellent enantioselectivity (>99% ee) are typically achieved within 4 hours.[8]

Caption: Workflow for HNL-catalyzed synthesis of (R)-mandelonitrile.

This compound as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its nitrile and hydroxyl functional groups, making it a versatile precursor to several important classes of compounds.[9]

3.1. Synthesis of α-Hydroxy Acids (Mandelic Acid)

The most direct transformation of this compound is its hydrolysis to mandelic acid, an important chiral resolving agent and building block in pharmaceuticals.[10] This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[7] The ammonium chloride byproduct is subsequently removed.[7] The enantiopurity of the starting this compound is retained, making this a key route to optically pure mandelic acid and its derivatives.[10]

3.2. Synthesis of α-Amino Acids (Strecker Synthesis)

This compound is a key intermediate in the Strecker synthesis of α-amino acids, specifically for producing phenylglycine.[11][12] The synthesis starts with benzaldehyde, which reacts with ammonia to form an imine. Subsequent attack by a cyanide ion generates an α-amino nitrile (a derivative of this compound).[12] This intermediate is then hydrolyzed with acid to yield the final α-amino acid.[12]

Caption: Synthetic routes from this compound to key derivatives.

Applications in Drug Development and Fine Chemicals

This compound and its derivatives are crucial precursors for numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][13][14]

-

Chiral Pharmaceuticals : The ability to produce enantiomerically pure mandelic acid from chiral this compound is vital.[10] (R)-(-)-Mandelic acid, for example, is produced via enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile and is a widely used intermediate.[15] Similarly, (R)-2-chloromandelic acid, derived from the corresponding chlorobenzaldehyde cyanohydrin, is a precursor to the antithrombotic drug clopidogrel.[10]

-

Agrochemicals : this compound derivatives also find use in the development of novel agrochemicals for crop protection.[1]

-

Antimicrobial Agents : Research has demonstrated that certain this compound derivatives exhibit significant antimicrobial activity, particularly against resistant bacterial strains like Pseudomonas aeruginosa.[16][17]

The enzymatic conversion of this compound is a key area of study, not only for synthesis but also for understanding its biological interactions and potential toxicological pathways, as it can decompose to release hydrogen cyanide.[2][18]

Table 2: Enantioselective Biocatalytic Synthesis of Mandelic Acid

| Substrate | Biocatalyst (Organism) | Product | Enantiomeric Excess (ee) | Key Conditions | Reference |

| (R,S)-Mandelonitrile | Alcaligenes faecalis ZJUTB10 (mutant) | (R)-(-)-Mandelic Acid | Not specified, but described as "excellent enantioselectivity" | pH 7.7-8.5, 35°C | [15] |

| (R,S)-Mandelonitrile | Alcaligenes sp. ECU0401 (recombinant) | (R)-(-)-Mandelic Acid | >99% | pH 8.0, 45°C | [19] |

| Benzaldehyde | Prunus dulcis HNL-CLEA | (R)-Mandelonitrile | 99% | pH 4.0, 5°C | [6] |

Conclusion

This compound is a cornerstone intermediate whose utility in organic synthesis is continually expanding. From its straightforward synthesis to its role as a prochiral precursor, it offers chemists a reliable and versatile tool. The advent of robust biocatalytic methods for its enantioselective synthesis has further elevated its importance, particularly in the pharmaceutical industry where stereochemical purity is paramount. As research in green chemistry and biocatalysis progresses, the role of this compound as a key building block for complex, high-value molecules is set to grow even further.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 532-28-5 | >98% [smolecule.com]

- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis | Semantic Scholar [semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. マンデロニトリル technical grade | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of Mandelonitrile for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of Mandelonitrile in a laboratory setting. Adherence to these protocols is essential to mitigate the significant risks associated with this compound.

Section 1: Chemical and Physical Properties

This compound, also known as benzaldehyde cyanohydrin, is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is a cyanohydrin derived from benzaldehyde and hydrogen cyanide.[1] A clear understanding of its physical and chemical properties is the first step in ensuring its safe handling.

| Property | Value | Source |

| Appearance | Colorless to pale yellow or reddish-brown liquid | [1][2] |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Boiling Point | 102°C at 14 mmHg (decomposes at 338°F / 170°C at 760 mmHg) | [2][3] |

| Melting Point | 10°C to -10°C | [3][4] |

| Flash Point | 97°C (206.6°F) | [3][5] |

| Density | 1.1165 g/mL at 68°F (20°C) | [2] |

| Solubility | Less than 1 mg/mL in water at 68°F (20°C) | [2] |

Section 2: Health Hazard Information

This compound is classified as acutely toxic and poses significant health risks upon exposure through oral, dermal, and inhalation routes.[3][6] Its toxicity is primarily attributed to its ability to release cyanide.

| Hazard Classification | GHS Category | Statement | Source |

| Acute Toxicity, Oral | Category 1 / Category 3 | Toxic if swallowed | [3][6] |

| Acute Toxicity, Dermal | Category 1 / Category 3 | Toxic in contact with skin | [3][6] |

| Acute Toxicity, Inhalation | Category 1 / Category 3 | Toxic if inhaled | [3][6] |

| Serious Eye Damage | Category 1 | Causes serious eye damage | [3][6] |

| Skin Irritation | Category 2 | Causes skin irritation | [3] |

| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects | [3] |

Symptoms of Exposure:

-

Inhalation: May cause irritation of the mucous membranes and upper respiratory tract. Similar to ingestion, it can lead to headache, dizziness, weakness, collapse, unconsciousness, and potentially death.

-

Skin Contact: Causes skin irritation and can be absorbed through the skin, leading to systemic toxic effects.[6]

-

Eye Contact: Causes severe eye irritation and damage.[7]

-

Ingestion: Metabolism can release cyanide, leading to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death. It also causes irritation to the gastrointestinal tract.

-

Chronic Exposure: Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).

Section 3: Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent any direct contact.

| PPE Type | Specification | Rationale | Source |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and vapors that can cause severe eye damage. | [3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber), a chemical-resistant apron, and long-sleeved clothing. Double-gloving is recommended. | Prevents skin contact and absorption of the toxic substance. | [3][7][8][9] |

| Respiratory Protection | A full-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) should be used if exposure limits are exceeded or in case of inadequate ventilation. | Protects against the inhalation of toxic vapors. | [2][3] |

Section 4: Safe Handling and Storage Protocols

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[7][8] An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][7]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][7]

-

Never work alone when handling this compound.[10]

Storage Requirements

-

Store in a tightly closed, light-resistant container under an inert atmosphere (e.g., Argon or Nitrogen).[2][7]

-

The storage area should be cool, dry, well-ventilated, and locked.[3][6]

-

Store away from incompatible materials such as acids, strong oxidizing agents, and bases, as mixing can lead to violent reactions or the release of hydrogen cyanide gas.[3][11]

Section 5: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

| Emergency Situation | Protocol | Source |

| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention. | [3][7] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek immediate medical attention. | [3] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [3] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [3] |

| Spill | 1. Evacuate personnel from the area and ensure adequate ventilation. 2. Remove all sources of ignition. 3. Wear appropriate PPE, including respiratory protection. 4. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. 5. Collect the absorbed material into a suitable, labeled container for disposal. | [6] |

| Fire | 1. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. 2. Firefighters must wear self-contained breathing apparatus and full protective gear. 3. Thermal decomposition may produce irritating and highly toxic gases, including hydrogen cyanide. | [5][12] |

Section 6: Waste Disposal

This compound and any contaminated materials must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

-

Do not allow the chemical to enter drains or the environment.[3]

-

Contaminated materials such as gloves, absorbent paper, and disposable clothing should be sealed in a vapor-tight plastic bag for disposal.[2]

Section 7: Experimental Protocols and Logical Relationships

Decontamination Protocol for Glassware and Surfaces

A multi-step decontamination process is crucial for any equipment or surfaces that have come into contact with this compound.

Caption: Workflow for the decontamination of materials exposed to this compound.

Emergency Response Logic for Accidental Exposure

The following diagram illustrates the critical decision-making pathway in the event of an accidental exposure to this compound.

Caption: Decision tree for first aid response to this compound exposure.

Signaling Pathway of Cyanide Toxicity

This compound exerts its primary toxic effect through the release of the cyanide ion (CN⁻), which is a potent inhibitor of cellular respiration.

Caption: Mechanism of cellular toxicity induced by this compound via cyanide.

References

- 1. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 11. uwindsor.ca [uwindsor.ca]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Mandelonitrile in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mandelonitrile in aqueous and organic solvents. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document presents available quantitative data, details experimental protocols for solubility determination, and includes visualizations to clarify experimental workflows.

Core Concepts in Solubility